(S)-1-(3-Pyridyl)ethanol
Overview
Description
“(S)-1-(3-Pyridyl)ethanol” is a compound that contains a pyridyl group. The pyridyl group is a functional group consisting of a pyridine ring minus a hydrogen atom . It’s often used in the field of supramolecular chemistry, which involves the use of organic and metallo-organic host assemblies .
Synthesis Analysis
The synthesis of pyridyl-based compounds can be complex and requires specific conditions . For instance, the synthesis of new pyridyl end-capped 3D-dithia[3.3]paracyclophane-based molecules involved several steps and was described as not straightforward .Molecular Structure Analysis
The molecular structure of pyridyl-based compounds can vary greatly depending on the specific compound. For example, diethyl(3-pyridyl)borane was found to constitute a cyclic tetramer both in solid state and in solution .Chemical Reactions Analysis
Pyridyl-based compounds can participate in various chemical reactions. For instance, the pyridyl disulfide group is known to undergo a rapid thiol–disulfide exchange reaction with thiol functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridyl-based compounds can vary. For instance, some compounds have been found to exhibit unusual green phosphorescence with a long excited-state lifetime .Scientific Research Applications
Metabolism and Excretion Studies
- Urinary Excretion of Conjugates : A study found that oral administration of 3-acetylpyridine to dogs led to the excretion of 1-(3-pyridyl)ethanol in two acidic conjugate forms. These forms were identified as sulfate ester and glucuronide, suggesting the compound's role in metabolic processes (McKennis, Turnbull, Bowman, & Lukhard, 1966).
Chemical Synthesis and Structure
- Synthesis and Molecular Structure : A paper described the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde. The molecular structure was characterized by IR, 1H-NMR, and X-ray diffraction, highlighting its importance in chemical synthesis (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015).
- Optical Resolution via Lipase-Catalyzed Acetylation : This study focused on the resolution of racemic 1-(2-pyridyl)ethanols through lipase-catalyzed asymmetric acetylation. The findings have practical applications in producing enantiomerically pure compounds in chemistry (Uenishi, Hiraoka, Hata, Nishiwaki, Yonemitsu, Nakamura, & Tsukube, 1998).
Application in Materials Science
- Gelation Ability in Ethanol Solution : A theoretical study investigated the gelation ability of N,N′-dipyridyl urea compounds in ethanol solution. This research has implications for materials science, particularly in the design of new materials with specific properties (Meng, Tang, Yin, Yin, & Xie, 2013).
Catalytic Applications
- sp(3)C-H Bond Alkylation : Research demonstrated the functionalization of 2-pyridyl ethanols through a ruthenium(II) catalyzed dehydrogenation of alcohols. This process highlights the compound's role in organic synthesis and catalysis (Li, Darcel, & Dixneuf, 2014).
Miscellaneous Applications
- Enantioselective Synthesis : A study described the synthesis of optically active 1-(3-pyridyl)ethanol in good to high enantiomeric excesses. This finding is relevant for the synthesis of enantiomerically pure compounds (Ishizaki & Hoshino, 1994).
- Fluorescence Spectra Analysis : An investigation into the fluorescence spectra of 2-Pyridylbenzimidazoles highlighted the specific interaction of 2-(2-Pyridyl)benzimidazole with ethanol. Such studies are crucial for understanding molecular interactions in various solvents (Kondo, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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